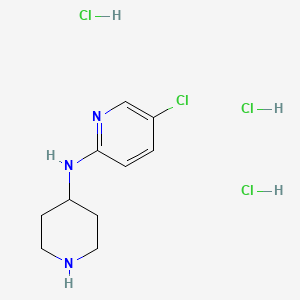

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

CAS No.: 1779125-69-7

Cat. No.: VC5036136

Molecular Formula: C10H17Cl4N3

Molecular Weight: 321.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1779125-69-7 |

|---|---|

| Molecular Formula | C10H17Cl4N3 |

| Molecular Weight | 321.07 |

| IUPAC Name | 5-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

| Standard InChI | InChI=1S/C10H14ClN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H |

| Standard InChI Key | RILVSJMXTNCLNC-UHFFFAOYSA-N |

| SMILES | C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a piperidin-4-ylamine group at the 2-position, forming a secondary amine linkage. As a trihydrochloride salt, three equivalents of hydrochloric acid protonate the amine groups, enhancing solubility in polar solvents . The molecular formula is C₁₀H₁₇Cl₄N₃ (accounting for three HCl molecules), with a molar mass of 327.53 g/mol.

The SMILES notation (C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl) and InChIKey (ZPGJFZGGFCHSSJ-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic features . The piperidine ring adopts a chair conformation, while the pyridine ring maintains planarity, enabling π-π stacking interactions in biological systems.

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of the trihydrochloride is documented, analogous compounds suggest a multi-step approach:

-

Nucleophilic Aromatic Substitution: Reacting 2-amino-5-chloropyridine with 4-piperidone under reductive amination conditions forms the free base .

-

Salt Formation: Treating the free base with excess hydrochloric acid yields the trihydrochloride salt.

A related boronic ester intermediate, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1036991-24-8), highlights the use of Suzuki-Miyaura cross-coupling for functionalizing the pyridine ring . For example, palladium-catalyzed borylation of 5-bromo-N,N-dimethylpyridin-2-amine with bis(pinacolato)diboron achieved a 76% yield under inert conditions .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for the dihydrochloride analog ([M+H]+ m/z 212.09491) predicts a CCS of 145.6 Ų, indicative of a compact gas-phase structure . The trihydrochloride’s additional protonation sites may increase polarity, altering CCS in electrospray ionization mass spectrometry.

Partition Coefficients and Solubility

Computational models for the free base predict a logP o/w of 1.12 (consensus) and aqueous solubility of 0.288 mg/mL . The trihydrochloride salt likely exhibits enhanced solubility (>50 mg/mL) due to ionic dissociation, aligning with hydrochloride salts of similar amines.

Pharmacokinetic and Toxicity Profiles

ADME Predictions

-

Absorption: High gastrointestinal absorption (Bioavailability Score: 0.55) .

-

BBB Permeation: Likely crosses the blood-brain barrier (logBB > 0.3) .

-

Metabolism: Substrate for P-glycoprotein (P-gp), suggesting efflux-mediated resistance .

Toxicity Hazards

While specific data are unavailable, structural alerts include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume